N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide
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Overview
Description
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with acetamide and dimethyl groups. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethylurea with ethyl acetoacetate in the presence of a base, followed by acylation with acetic anhydride. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetic acid.
Reduction: Formation of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)ethylamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide can be compared with other pyrimidine derivatives such as:
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)carbamate: Similar structure but with a carbamate group instead of an acetamide group.
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)pyridine-4-carboxamide: Contains a pyridine ring, which may confer different biological activities.
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)ethylamine: Formed by the reduction of the acetamide group to an ethylamine group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall properties.
Properties
CAS No. |
16952-91-3 |
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Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C8H11N3O3/c1-5(12)9-6-4-10(2)8(14)11(3)7(6)13/h4H,1-3H3,(H,9,12) |
InChI Key |
ZIAZDUXCWRVMHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN(C(=O)N(C1=O)C)C |
Origin of Product |
United States |
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